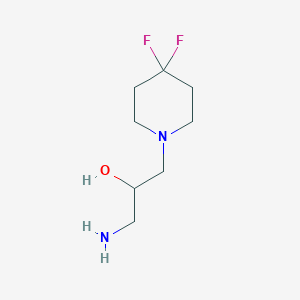methanone CAS No. 1114853-32-5](/img/structure/B2827361.png)
[4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](3,4-dimethoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a benzothiazine derivative. Benzothiazines are a class of organic compounds containing a benzene ring fused to a thiazine ring. The thiazine ring in this compound is substituted with a bromophenyl group and a dimethoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiazine ring, which is a seven-membered ring containing four carbon atoms, two nitrogen atoms, and one sulfur atom. This ring would be substituted with a bromophenyl group and a dimethoxyphenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and purity. These could include its melting point, boiling point, solubility in various solvents, and stability under various conditions .Aplicaciones Científicas De Investigación
Antioxidant Activity
Oxidative stress, caused by an imbalance between free radicals and antioxidants, plays a crucial role in various diseases. The compound’s antioxidant properties make it a potential candidate for combating oxidative damage. By scavenging free radicals and reducing lipid peroxidation, it may protect cells and tissues from oxidative injury .
Neurotoxicity Assessment
The newly synthesized pyrazoline derivative has been studied for its effects on acetylcholinesterase (AchE) activity in the brain. AchE is essential for normal nerve impulse transmission. Reduced AchE activity can lead to behavioral changes, impaired body movement, and decreased survival in organisms. Investigating the compound’s impact on AchE provides insights into its neurotoxic potential .
Antiparasitic Properties
Pyrazolines have shown promise as antiparasitic agents. Researchers have explored their efficacy against various parasites, including protozoans and helminths. The compound’s antiparasitic activity could contribute to novel therapeutic strategies for parasitic infections .
Antifungal Applications
Reports suggest that pyrazolines exhibit antifungal properties. Investigating this compound’s effectiveness against fungal pathogens could lead to the development of new antifungal drugs .
Anti-Inflammatory Potential
Inflammation is a common factor in many diseases. The compound’s anti-inflammatory activity may help modulate inflammatory responses, making it relevant for conditions such as arthritis, autoimmune disorders, and inflammatory bowel diseases .
Antitumor Effects
The search for novel anticancer agents continues, and pyrazolines have attracted attention due to their potential antitumor properties. Researchers have explored their effects on cancer cell lines, and this compound could contribute to future cancer therapies .
Antibacterial Activity
While pyrazolines have demonstrated antibacterial effects, further studies are needed to evaluate their efficacy against specific bacterial strains. Investigating the compound’s antibacterial potential could lead to new antibiotics or antimicrobial agents .
Anticonvulsant Properties
Pyrazolines have been investigated for their anticonvulsant activity. Understanding how this compound affects neuronal excitability and seizure thresholds is essential for potential therapeutic applications in epilepsy management .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[4-(3-bromophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(3,4-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrNO5S/c1-29-19-11-10-15(12-20(19)30-2)23(26)22-14-25(17-7-5-6-16(24)13-17)18-8-3-4-9-21(18)31(22,27)28/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXMBFYZWFDQTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC=C4)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

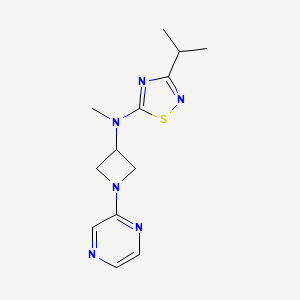

![N-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2827284.png)
![N-(4-ethoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2827286.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethylbenzenesulfonamide](/img/structure/B2827289.png)
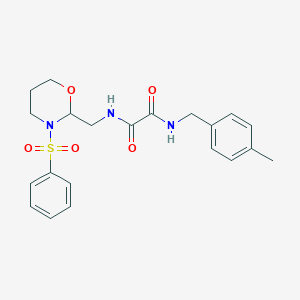
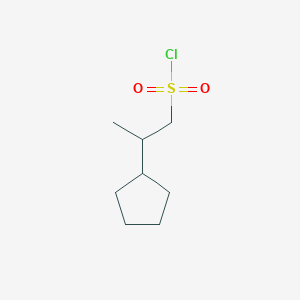
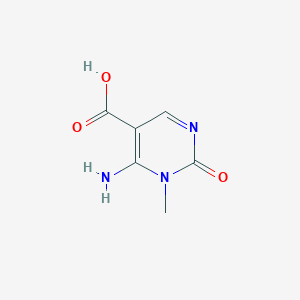
![6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2827293.png)
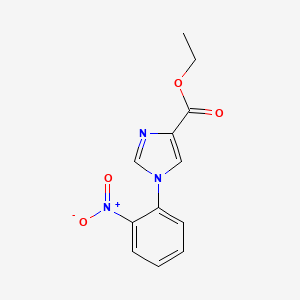
![2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2827295.png)
![5-{[(2-Chlorobenzoyl)amino]methyl}-4,5-dihydro-3-isoxazolecarboxylic acid](/img/structure/B2827297.png)
